6-Nitronaphthalen-1-amine

Lipophilicity LogP Drug-likeness

6-Nitronaphthalen-1-amine (CAS 3229-88-7) is a nitroaromatic compound belonging to the class of mononitronaphthylamines, characterized by a naphthalene ring substituted with an amino group at the 1-position and a nitro group at the 6-position. It appears as a yellow to orange solid with a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol, exhibiting solubility in organic solvents but limited aqueous solubility.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 3229-88-7
Cat. No. B13304347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitronaphthalen-1-amine
CAS3229-88-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)N
InChIInChI=1S/C10H8N2O2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H,11H2
InChIKeyOJYQYDTYUWXLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitronaphthalen-1-amine CAS 3229-88-7: Baseline Properties and Compound Classification


6-Nitronaphthalen-1-amine (CAS 3229-88-7) is a nitroaromatic compound belonging to the class of mononitronaphthylamines, characterized by a naphthalene ring substituted with an amino group at the 1-position and a nitro group at the 6-position [1]. It appears as a yellow to orange solid with a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol, exhibiting solubility in organic solvents but limited aqueous solubility . The compound serves as a synthetic intermediate in dye, pigment, and pharmaceutical research [2], with its reactivity governed by the electron-withdrawing nature of the nitro group and the electron-donating amino group, making it a candidate for electrophilic aromatic substitution and further chemical transformations . However, its differential performance relative to positional isomers is often subtle and condition-dependent, necessitating careful evaluation for procurement decisions.

Why 6-Nitronaphthalen-1-amine Cannot Be Interchanged with Its Positional Isomers in Critical Applications


The mononitronaphthylamines are not functionally interchangeable despite sharing the same molecular formula and weight. The relative positions of the nitro and amino groups on the naphthalene ring dictate distinct electronic properties, including dipole moments, mesomeric interactions, and spectral characteristics [1]. For instance, the 5-nitro isomer exhibits solvent-dependent quinonoid resonance contributions absent in the 6-nitro isomer [2], leading to differential solvatochromic behavior and hydrogen-bonding capacity that directly impact reactivity and analytical performance. These electronic differences manifest in measurable properties such as lipophilicity (LogP), chromatographic retention, and fluorescence efficiency, rendering generic substitution scientifically unsound without application-specific validation [3].

6-Nitronaphthalen-1-amine: Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity Profile: Reduced LogP of 6-Nitronaphthalen-1-amine Compared to the 5-Nitro Isomer

Computational prediction data indicates a measurable lipophilicity difference between 6-nitronaphthalen-1-amine and its 5-nitro isomer. The SlogP for 6-nitronaphthalen-1-amine is predicted at 2.5212 [1], while the LogP for 5-nitronaphthalen-1-amine is reported at 3.43460 . This ~0.91 log unit difference translates to approximately an 8-fold difference in partition coefficient, suggesting that 6-nitronaphthalen-1-amine is significantly less lipophilic than its 5-nitro counterpart.

Lipophilicity LogP Drug-likeness

Fluorimetric Reagent Capability for Stannous Tin Detection: Class-Level Evidence for Nitronaphthylamines

A systematic study of thirteen nitronaphthylamine isomers demonstrated that all tested compounds, including 6-nitronaphthalen-1-amine, function as fluorimetric reagents for stannous tin in strong hydrochloric acid solutions [1]. While the study did not report individual sensitivity values for each isomer, the collective evidence confirms that 6-nitronaphthalen-1-amine possesses the requisite fluorescent properties for analytical applications. Quantitative sensitivity data for specific isomers would require additional experimental verification.

Fluorimetric reagent Stannous tin detection Inorganic analysis

Triplet Excited-State Properties: Solvent-Dependent Absorption of 4-Nitronaphthylamine as a Comparator for Structural Isomers

Nanosecond spectroscopic studies reveal that 4-nitronaphthylamine (4-NO2NA) exhibits transient absorption maxima at 470 nm and 665 nm in deaerated nonpolar solvents, with a rate constant for decay of 6.7 × 10⁵ s⁻¹ [1]. In polar solvents, however, no detectable transient absorption is observed between 400–800 nm [2]. For 6-nitronaphthalen-1-amine, the mesomeric interaction between the non-quinonoid positioned substituents (1-NH2, 6-NO2) results in reduced ground-state charge transfer compared to quinonoid-positioned isomers such as 5-nitronaphthalen-1-amine [3]. This structural distinction implies that 6-nitronaphthalen-1-amine is less prone to solvent-induced excited-state quenching, a property that may be advantageous in applications requiring stable excited-state behavior across diverse solvent environments.

Triplet state Transient absorption Photophysics

Synthetic Accessibility: Partial Reduction Route from 1,5-Dinitronaphthalene

6-Nitronaphthalen-1-amine can be strategically accessed via the partial reduction of 1,5-dinitronaphthalene, exploiting the differential reactivity of the two nitro groups [1]. This contrasts with the 4-nitro isomer (CAS 776-34-1), which is typically prepared via direct nitration of 1-naphthylamine or its acetyl derivative, often yielding mixtures of isomers requiring separation . The 1,5-dinitronaphthalene route provides a defined synthetic pathway that may offer advantages in purity and yield for large-scale preparation, though direct comparative yield data against alternative routes for other isomers is not available in the public domain.

Synthetic intermediate Selective reduction Building block

6-Nitronaphthalen-1-amine: Targeted Application Scenarios Based on Quantitative Differentiation


Fluorimetric Sensor Development for Tin Detection in Acidic Industrial Effluents

Based on the established class-level fluorimetric activity of nitronaphthylamines for stannous tin in strong HCl media [1], 6-nitronaphthalen-1-amine can be evaluated as a candidate reagent for developing fluorimetric sensors targeting tin in acidic industrial waste streams. Given that the specific sensitivity ranking among isomers is not quantitatively established, head-to-head screening against the 5-nitro and 4-nitro isomers is recommended. The lower lipophilicity of 6-nitronaphthalen-1-amine (SlogP 2.5212 vs. 3.43460 for the 5-nitro isomer) may reduce non-specific adsorption to hydrophobic surfaces in flow-cell configurations.

Intermediate for Regioselective Bromination in Heterocyclic Dye Synthesis

The 6-nitro-1-naphthylamine scaffold undergoes regioselective bromination [1], enabling the synthesis of brominated intermediates for azo dye production. The distinct electronic environment created by the 1-amino, 6-nitro substitution pattern directs electrophilic attack differently than the 4-nitro or 5-nitro isomers, potentially yielding different brominated products with altered dye absorption properties. Procurement should be guided by the desired bromination pattern in the target dye molecule.

Model Compound for Studying Non-Quinonoid Mesomeric Effects in Solvatochromic Research

The 6-nitronaphthalen-1-amine isomer belongs to the non-quinonoid subset of mononitronaphthylamines, exhibiting reduced solvent-induced mesomeric shifts compared to quinonoid-positioned isomers such as 5-nitronaphthalen-1-amine [1]. This property makes it a suitable model compound for studying baseline electronic spectra without quinonoid resonance complications, serving as a reference in solvatochromic and hydrogen-bonding investigations.

Building Block for Pharmaceutical Intermediates Requiring Reduced LogP

For medicinal chemistry programs targeting central nervous system disorders where lower lipophilicity is desired to minimize hERG binding and metabolic instability, 6-nitronaphthalen-1-amine (SlogP 2.5212) presents a significantly less lipophilic naphthalene scaffold than its 5-nitro isomer (LogP 3.43460) [1][2]. This ~0.91 log unit difference may translate into improved drug-like properties for lead compounds derived from this intermediate, though direct structure-activity relationship data are not yet available in the open literature.

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